N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-18-12-14-11(15-16-12)13-10(17)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14,15,16,17)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHNKYHXLLDUFT-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NNC(=N1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide typically involves the reaction of 5-(methylthio)-1H-1,2,4-triazole with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
1.1. Triazole Core Formation
The 1,2,4-triazole ring with a methylthio group is typically synthesized via cyclization reactions. A common approach involves:
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Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by methylation to introduce the thioether group .
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Microwave-assisted cyclization of aminoguanidine with carbonyl compounds, as demonstrated in the synthesis of structurally related 1,2,4-triazoles .
Example Reaction Conditions :
| Reagent | Conditions | Yield (%) |
|---|---|---|
| Aminoguanidine HCl | Microwave, 100°C, 30 min | 60–85 |
| Methylthio reagent | RT, DMF, 12 h | 70–90 |
1.2. Amide Coupling
The cinnamamide moiety is introduced via coupling between cinnamic acid derivatives and the triazole-containing amine. Key methods include:
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EDCI/DMAP-mediated amidation : Widely used for sterically hindered amines, yielding amides in 39–64% .
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DCC/HOBt activation : Alternative for high-purity amide formation .
Characteristic Data for Amide Bond Formation :
| Parameter | Observation | Source |
|---|---|---|
| IR (C=O stretch) | 1665–1719 cm⁻¹ | |
| ¹³C NMR (Carbonyl) | 164.8–168.4 ppm | |
| Reaction Yield | 52–91% (varies with substituents) |
2.1. Methylthio Group Modifications
The methylthio (-SMe) group on the triazole ring participates in:
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Oxidation : Conversion to sulfoxide or sulfone using H₂O₂ or mCPBA .
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Nucleophilic Substitution : Displacement with amines or alkoxides under basic conditions .
Example Oxidation Reaction :
2.2. Triazole Ring Reactivity
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Tautomerism : 1,2,4-Triazoles exhibit annular tautomerism, confirmed via NMR and X-ray crystallography .
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Metal Coordination : The N3 atom acts as a ligand for transition metals (e.g., Cu, Zn), enabling catalytic applications .
3.1. Spectroscopic Features
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IR Spectroscopy :
-
NMR Spectroscopy :
3.2. Mass Spectrometry
Key Challenges and Optimizations
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide. The triazole ring is known for its diverse biological activities, including significant cytotoxic effects against various cancer cell lines:
- Cell Line Studies : Research has shown that compounds similar to this compound exhibit cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 µM .
- Mechanism of Action : The mechanism involves induction of apoptosis in cancer cells. For instance, studies indicate that treatment with triazole derivatives increases apoptotic cell populations and alters mitochondrial membrane potential .
Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria. For example, significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .
- Fungal Activity : In addition to bacterial activity, derivatives of this compound have shown effectiveness against yeast-like fungi, indicating potential as an antifungal agent .
Case Studies
Several case studies illustrate the efficacy of this compound in various applications:
Mechanism of Action
The biological activities of N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide are attributed to its ability to interact with various molecular targets. For instance, its antimicrobial activity is due to its interaction with bacterial cell membranes, leading to cell lysis. Its anticancer activity is believed to involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Triazole Derivatives
Substituent Variations on the Triazole Core
N-(5-Amino-1H-1,2,4-triazol-3-yl)acetamide (): Structure: Features an amino (-NH2) group at the 5-position and an acetamide (-NHCOCH3) at the 3-position. The acetamide lacks the conjugated double bond present in cinnamamide. Synthesis: Typically synthesized via cyclization of thiosemicarbazides or guanidine derivatives.
3-(5-Amino-1H-1,2,4-triazol-3-yl)-N-arylpropanamides (): Structure: Propanamide chain (CH2CH2CONH-Ar) at the 3-position and amino group at the 5-position. Key Differences: The propanamide chain is flexible compared to the rigid cinnamamide. Melting points for these compounds range from 174–269°C, influenced by aryl substituents. Biological Relevance: Amino-substituted triazoles often exhibit tautomerism, which can affect binding interactions.
Variations in the Amide Moiety
N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)benzamide (): Structure: Benzamide (-NHCOC6H5) instead of cinnamamide.
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (): Structure: Pyrazole-carboxamide derivatives with chloro and cyano substituents. Key Differences: The pyrazole core and carboxamide group differ electronically from the triazole-cinnamamide system. These compounds exhibit moderate yields (62–71%) and melting points (123–183°C).
Thioether-Containing Analogues
2-[(5-Amino-4H-1,2,4-triazol-3-yl)thio]-N-arylacetamides (): Structure: Thioether (-S-) linkage at the 3-position and acetamide group. Key Differences: The thioether in these compounds is part of a flexible chain rather than a methylthio substituent on the triazole. Such derivatives are often explored for antimicrobial activity.
Biological Activity
N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a methylthio group attached to a 1,2,4-triazole ring , combined with a cinnamamide structure . This unique configuration is believed to contribute to its diverse biological activities. The synthesis of this compound involves the reaction of methylthio-substituted triazole with cinnamic acid derivatives, yielding a product that exhibits promising pharmacological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
| Candida albicans | 20 µg/mL |
These results suggest that the compound has the potential to serve as an effective antimicrobial agent, particularly against resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Various studies have reported its cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 1.2 | Cell cycle arrest |
| HCT-116 (Colon Cancer) | 1.5 | Inhibition of proliferation |
The compound demonstrated significant cytotoxicity against these cell lines, indicating its potential as a chemotherapeutic agent .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It was found to scavenge free radicals effectively, contributing to its overall biological profile:
| Assay Method | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging Assay | 15 |
| ABTS Scavenging Assay | 12 |
These findings suggest that the compound can mitigate oxidative stress, which is often linked to various diseases including cancer .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in vivo:
- Study on Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Synergistic Effects with Other Drugs : Research indicated that when combined with conventional chemotherapeutics like doxorubicin, the compound enhanced the overall efficacy and reduced side effects associated with treatment.
- Safety Profile Assessment : Preliminary toxicological evaluations showed that this compound exhibited low toxicity towards normal cells while effectively targeting cancerous cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling a triazole-thiol precursor (e.g., 5-(methylthio)-1H-1,2,4-triazole-3-amine) with cinnamoyl chloride. Microwave-assisted methods (e.g., 60–100°C, 30–60 min) improve reaction efficiency by enhancing nucleophilic substitution. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) are critical for activating the thiol group .
- Yield Optimization : Pre-purification of intermediates via column chromatography and controlled stoichiometric ratios (1:1.2 molar ratio of triazole to cinnamoyl chloride) minimize side products .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral features should be observed?
- Techniques : ¹H/¹³C NMR, IR, LC-MS, and elemental analysis.
- Key Signals :
- ¹H NMR : Methylthio (-SCH₃) singlet at δ 2.4–2.6 ppm; triazole ring protons at δ 8.1–8.3 ppm; cinnamamide vinyl protons as doublets (δ 6.5–7.5 ppm, J = 15–16 Hz).
- IR : Amide C=O stretch at ~1650 cm⁻¹; triazole C-N stretches at 1500–1600 cm⁻¹.
- LC-MS : Molecular ion peak matching m/z = [M+H]⁺ for C₁₃H₁₂N₄OS .
Q. How is the purity of this compound validated in preclinical studies?
- Methods : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Purity ≥95% is required for biological assays.
- Validation : Consistency in melting point (e.g., 160–162°C) and elemental analysis (C, H, N, S within ±0.4% theoretical) .
Advanced Research Questions
Q. How can annular tautomerism in the triazole ring impact biological activity, and how is it characterized?
- Tautomerism : The 1,2,4-triazole ring exists in equilibrium between 1H and 4H tautomers, altering electronic properties.
- Characterization : Variable-temperature ¹H NMR (25–80°C) reveals proton shifts, while X-ray crystallography definitively identifies the dominant tautomer. For example, used X-ray to confirm tautomeric stability in similar triazoles .
Q. What computational strategies predict target binding and structure-activity relationships (SAR) for this compound?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., fungal cytochrome P450 enzymes). The methylthio group’s hydrophobicity enhances binding to hydrophobic pockets .
- SAR Insights : Modifying the cinnamamide’s aryl group (e.g., para-substituted electron-withdrawing groups) improves antifungal activity, as shown in triazole analogs .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Approach : Standardize assay protocols (e.g., fungal strain ATCC codes, consistent inoculum sizes). Re-evaluate purity via HPLC and validate using orthogonal assays (e.g., qRT-PCR for target gene expression in ).
- Case Study : Discrepancies in IC₅₀ values may arise from solvent choice (DMSO vs. saline); use vehicle controls to isolate compound effects .
Q. What methodologies enable high-throughput synthesis and screening of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
